An In-depth Technical Guide to (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid
An In-depth Technical Guide to (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, a chiral lactone derivative, is a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its rigid, stereochemically defined structure makes it an important intermediate in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and applications, with a particular focus on its role in drug development as a chiral synthon and a reversible inhibitor of proline dehydrogenase (PRODH).
Chemical and Physical Properties
(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid is a white to light yellow crystalline powder.[1] It is soluble in methanol and acetone.[2][3] The compound is stable for at least two years when stored at room temperature, protected from light and moisture.
Table 1: Physicochemical Properties of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid
| Property | Value | Reference |
| CAS Number | 21461-84-7 | [4][5] |
| Molecular Formula | C₅H₆O₄ | [4][5] |
| Molecular Weight | 130.10 g/mol | [4][6] |
| Melting Point | 71-73 °C | [4][5] |
| Boiling Point | 150-155 °C at 0.2 mmHg | [4] |
| Optical Activity | [α]20/D +14° (c=5 in methanol) | [4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Soluble in methanol, acetone | [2][3] |
| pKa | 3.11 ± 0.20 (Predicted) | [3] |
Spectral Data
¹H NMR Spectroscopy
A representative ¹H NMR spectrum of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid in CDCl₃ shows the following signals: δ 9.12-9.55 (m, 1H), 5.09 (m, 1H), 2.44-2.65 (m, 3H), 2.27-2.41 (m, 1H).
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid is expected to show characteristic absorption bands for the functional groups present. A strong, broad absorption would be observed for the O-H stretch of the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. Two distinct, strong carbonyl (C=O) stretching bands would be present: one for the lactone carbonyl, typically around 1770-1750 cm⁻¹, and one for the carboxylic acid carbonyl, usually around 1725-1700 cm⁻¹. C-O stretching vibrations for the ester and carboxylic acid would also be visible in the 1300-1000 cm⁻¹ region.
Experimental Protocols
Synthesis of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid from L-Glutamic Acid
A common and well-established method for the synthesis of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid is the diazotization of L-glutamic acid, followed by intramolecular cyclization.
Materials:
-
L-Glutamic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Water
-
Ethyl acetate (EtOAc)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve L-glutamic acid in water in a flask.
-
Cool the solution to -5 °C to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water to the cooled L-glutamic acid solution while maintaining the low temperature. Concurrently, add hydrochloric acid.
-
After the addition is complete, allow the reaction mixture to stir continuously at room temperature for 12 to 18 hours.
-
Remove the water from the reaction mixture by vacuum evaporation at a temperature below 50 °C to obtain an oily residue.
-
Dissolve the oily residue in ethyl acetate and filter to remove any solid byproducts.
-
Wash the collected solid with additional ethyl acetate.
-
Combine the filtrate and the washings and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under vacuum to yield (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid as an oil or a solid syrup.
This procedure typically results in a high yield of the desired product.
Applications in Drug Development and Organic Synthesis
(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid is a valuable chiral building block for the synthesis of a range of biologically active molecules.[7][8] Its utility stems from the presence of multiple functional groups that can be selectively manipulated.
Chiral Derivatizing Agent
This compound is used as a chiral derivatizing agent for the determination of the enantiomeric purity of alcohols.[1][3] The carboxylic acid group can be activated and reacted with a chiral alcohol to form diastereomeric esters. These diastereomers can then be separated and quantified using chromatographic techniques such as HPLC or GC, or distinguished by NMR spectroscopy.
Synthesis of Bioactive Molecules
(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds.[3] For instance, it has been used in the preparation of municatacin analogs, which have shown cytotoxic activity against tumor cells, indicating its potential in cancer research.[2] It is also a crucial component in the multi-step synthesis of phosphatidylinositol 3,5-bisphosphate [PtdIns(3,5)P2], a vital lipid in cellular signaling.[2] Furthermore, it can be used to form water-soluble silver(I) complexes that exhibit antibacterial and antifungal properties.[2]
Reversible Inhibition of Proline Dehydrogenase (PRODH)
A significant area of interest for drug development professionals is the role of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid as a reversible inhibitor of proline dehydrogenase (PRODH). PRODH is a key enzyme in the proline catabolism pathway, which is implicated in the metabolic reprogramming of cancer cells. By inhibiting PRODH, this compound can disrupt cancer cell metabolism, making it a target for novel anticancer therapies.
Signaling Pathways and Logical Relationships
Proline Catabolism and PRODH Inhibition
The following diagram illustrates the proline catabolism pathway and the point of inhibition by (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid. Proline is oxidized by PRODH to pyrroline-5-carboxylate (P5C), which is then further metabolized to glutamate. (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid acts as a competitive inhibitor of PRODH, blocking the initial step of this pathway.
Caption: Proline catabolism pathway and inhibition by (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid.
Synthetic Workflow from L-Glutamic Acid
The synthesis of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid from L-glutamic acid involves a straightforward workflow, as depicted below.
Caption: General workflow for the synthesis of the target compound.
Safety Information
(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid is classified as an irritant. The GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.
Conclusion
(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid is a chiral building block of significant interest to the scientific and drug development communities. Its well-defined stereochemistry and versatile reactivity make it a valuable tool in the synthesis of complex, biologically active molecules. Furthermore, its role as a reversible inhibitor of proline dehydrogenase opens up new avenues for the development of targeted cancer therapies. This guide provides a solid foundation of its chemical properties, synthesis, and applications, empowering researchers to leverage this important molecule in their work.
References
- 1. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7 [chemicalbook.com]
- 2. chemodex.com [chemodex.com]
- 3. Cas 21461-84-7,(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | lookchem [lookchem.com]
- 4. (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid 98 21461-84-7 [sigmaaldrich.com]
- 5. 21461-84-7 CAS MSDS ((S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 5-Oxo-2-tetrahydrofurancarboxylic acid | C5H6O4 | CID 251524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
